Momordicine I

Description

Momordicine I has been reported in Momordica and Momordica charantia with data available.

Properties

IUPAC Name |

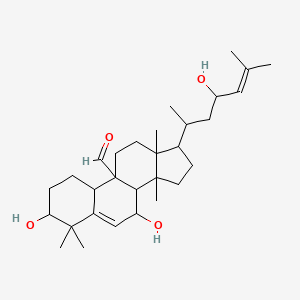

3,7-dihydroxy-17-(4-hydroxy-6-methylhept-5-en-2-yl)-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-18(2)14-20(32)15-19(3)21-10-11-29(7)26-24(33)16-23-22(8-9-25(34)27(23,4)5)30(26,17-31)13-12-28(21,29)6/h14,16-17,19-22,24-26,32-34H,8-13,15H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXNBPFTVLJTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C=C(C)C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Momordicin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

91590-76-0 | |

| Record name | Momordicin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 - 128 °C | |

| Record name | Momordicin I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Momordicine I: A Technical Deep-Dive into its Antidiabetic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has emerged as a promising natural compound for the management of diabetes mellitus.[1] Preclinical studies have demonstrated its potent antihyperglycemic, anti-inflammatory, and antioxidant properties. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the antidiabetic effects of this compound, with a focus on its modulation of key signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development.

Core Antihyperglycemic Mechanisms of Action

This compound exerts its antidiabetic effects through a multi-pronged approach that includes enhancing insulin secretion, improving glucose uptake in peripheral tissues, and inhibiting hepatic gluconeogenesis.[1] These effects are primarily mediated by the modulation of critical intracellular signaling pathways.

Activation of the AMPK Pathway

A central mechanism of this compound is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1] Activation of AMPK by this compound leads to a cascade of downstream events that collectively improve glucose metabolism:

-

Stimulation of GLUT4 Translocation: Activated AMPK promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and adipose tissues, thereby enhancing glucose uptake from the bloodstream.[1]

-

Inhibition of Hepatic Gluconeogenesis: By activating AMPK, this compound suppresses the expression of key gluconeogenic enzymes in the liver, leading to reduced glucose production.[1]

-

Promotion of Fatty Acid Oxidation: AMPK activation also stimulates the oxidation of fatty acids, which can help to alleviate the lipid-induced insulin resistance often observed in type 2 diabetes.[1]

References

Biological Activity of Momordicine I: A Technical Guide for Researchers

Abstract

Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has emerged as a significant bioactive compound with a diverse range of pharmacological activities.[1] Preclinical studies have extensively documented its potent anticancer, anti-inflammatory, and metabolic regulatory properties.[1][2] Mechanistically, this compound exerts its effects by modulating critical cellular signaling pathways, including the c-Met/STAT3, NF-κB, and AMPK/mTOR pathways, thereby influencing processes such as cell proliferation, inflammation, and energy metabolism.[1][3][4] This technical guide provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development initiatives.

Anticancer Activity

This compound has demonstrated significant anticancer effects, particularly in head and neck cancer (HNC) models.[3][5] Its activity stems from its ability to induce apoptosis, inhibit cancer cell proliferation, and suppress tumor growth by targeting key oncogenic signaling pathways.[1][6]

In Vitro Cytotoxicity in Head and Neck Cancer

This compound inhibits the viability of human HNC cells in a dose-dependent manner while showing no apparent toxic effects on normal oral keratinocytes.[3][7] The half-maximal inhibitory concentration (IC50) values highlight its potency against various HNC cell lines.

Table 1: IC50 Values of this compound in HNC Cell Lines

| Cell Line | IC50 (48 hr) | Reference |

|---|---|---|

| Cal27 | 7 µg/mL | [6] |

| JHU029 | 6.5 µg/mL | [6] |

| JHU022 | 17 µg/mL |[6] |

Mechanism: Inhibition of c-Met/STAT3 Signaling

A primary mechanism for the anticancer activity of this compound is the inhibition of the c-mesenchymal–epithelial transition factor (c-Met) and its downstream signaling cascade.[1][3] By targeting c-Met, this compound prevents the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] This inactivation leads to the downregulation of critical proteins involved in cell survival and proliferation, such as c-Myc, survivin, and cyclin D1.[6]

Caption: this compound inhibits the c-Met/STAT3 signaling pathway.

In Vivo Efficacy

In preclinical animal models, this compound has been shown to effectively reduce HNC xenograft tumor growth.[3] Treatment with this compound in nude mice resulted in smaller tumor volumes and confirmed the inhibition of c-Met and its downstream signaling molecules within the tumor tissue.[3][7]

Metabolic Regulation

This compound plays a crucial role in reprogramming cellular metabolism, a hallmark of cancer, and exhibits potent antidiabetic properties.[4][8] Its activity includes the inhibition of glycolysis and lipid synthesis in cancer cells and the modulation of insulin signaling pathways.[1][4]

Inhibition of Glycolysis and De Novo Lipogenesis

In HNC cells, this compound significantly reduces the expression of key molecules involved in glycolysis and de novo lipogenesis.[4][8] This metabolic reprogramming starves cancer cells of the energy and biosynthetic precursors required for rapid proliferation.[4]

Table 2: Modulation of Metabolic Genes and Proteins by this compound in HNC Cells

| Metabolic Pathway | Target Molecule | Effect | Reference |

|---|---|---|---|

| Glycolysis | GLUT-1 (SLC2A1) | Downregulated | [8] |

| Hexokinase 1 (HK1) | Downregulated | [8] | |

| Pyruvate Dehydrogenase Kinase 3 (PDK3) | Downregulated | [8] | |

| Lactate Dehydrogenase A (LDHA) | Downregulated | [8] | |

| De Novo Lipogenesis | ATP Citrate Lyase (ACLY) | Downregulated | [8] |

| Acetyl-CoA Carboxylase 1 (ACC1) | Downregulated | [8] | |

| Fatty Acid Synthase (FASN) | Downregulated | [8] |

| | Sterol regulatory element-binding protein 1 (SREBP1) | Downregulated |[8] |

Mechanism: Activation of AMPK and Inhibition of mTOR

This compound's metabolic effects are mediated through the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.[2][4] It activates AMPK, a central energy sensor, which in turn inhibits the mTOR pathway.[2][4] This inhibition suppresses glycolysis and lipogenesis and can induce autophagy, a cellular degradation process that contributes to apoptosis in cancer cells.[4][8]

Caption: this compound modulates the AMPK/mTOR metabolic pathway.

Anti-inflammatory and Antioxidant Activity

This compound exhibits potent anti-inflammatory and antioxidant properties, which are crucial for its therapeutic potential in cardiovascular and metabolic diseases.[1][9]

Mechanism: Inhibition of NF-κB Signaling

This compound inhibits the activation of the nuclear factor kappa-light-chain enhancer of activated B-cells (NF-κB) pathway, a primary regulator of inflammation.[1][2] This inhibition leads to a decreased expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, as well as reduced expression of adhesion molecules, thereby mitigating the inflammatory response.[1]

Caption: this compound exerts anti-inflammatory effects via NF-κB inhibition.

Antioxidant Effects and Cardioprotection

In models of diabetic cardiac fibrosis, this compound has been shown to protect cardiac fibroblasts from high-glucose-induced proliferation and collagen synthesis.[10] This protective effect is partly mediated by its antioxidant activity. This compound activates the Nrf2/HO-1 pathway, which reduces reactive oxygen species (ROS).[10] This reduction in oxidative stress inhibits the profibrogenic Transforming Growth Factor-β1 (TGF-β1) and its downstream Smad2/3 signaling, thereby preventing cardiac fibrosis.[10]

Caption: this compound antioxidant and antifibrotic mechanism.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning this compound.

Cell Viability and Cytotoxicity Assay

-

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.

-

Protocol:

-

Seed HNC cells (e.g., Cal27, JHU029, JHU022) and normal oral keratinocytes in 96-well plates and allow them to adhere overnight.

-

Prepare stock solutions of this compound (>98% pure) by dissolving it in DMSO.[4]

-

Treat cells with increasing concentrations of this compound for a specified period (e.g., 48 hours). A vehicle control (DMSO diluted in media) is run in parallel.[4][7]

-

After incubation, perform a cytotoxicity assay (e.g., MTT, WST-1, or CellTiter-Glo) according to the manufacturer's instructions to measure cell viability.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis

-

Objective: To analyze the expression levels of specific proteins in key signaling pathways.

-

Protocol:

-

Treat cells with this compound (e.g., 10-20 µg/mL) or vehicle control for the desired time (e.g., 48 hours).[11]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to prepare total cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., c-Met, p-STAT3, STAT3, c-Myc, survivin, actin) overnight at 4°C.[7][11]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots. Use a loading control like actin to normalize protein levels.[7]

-

In Vivo Tumorigenicity Assay

-

Objective: To evaluate the antitumor efficacy of this compound in a preclinical animal model.

-

Protocol:

-

Subcutaneously inject cancer cells (e.g., 1 x 10^6 MOC2 cells) mixed with Matrigel into the flank of immunocompromised or syngeneic mice (e.g., C57BL/6).[4]

-

Allow tumors to grow to a palpable size (e.g., 80–100 mm³).[4]

-

Randomly divide mice into a control group and a treatment group (n=5 per group).[4]

-

Administer this compound (e.g., 30 mg/kg/mouse) dissolved in a suitable vehicle (e.g., 5% DMSO/95% Captisol solution) to the treatment group via intraperitoneal injection daily. The control group receives an equal volume of the vehicle.[4]

-

Monitor body weight and measure tumor dimensions with a caliper regularly. Calculate tumor volume using the formula: Volume = ½ (Length × Width²).[4]

-

At the end of the study, humanely euthanize the mice and collect tumors for further analysis (e.g., Western blot, qRT-PCR).[4][11]

-

All animal experiments must be performed in accordance with NIH guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[4]

-

Caption: Experimental workflow for an in vivo tumorigenicity assay.

Conclusion

This compound is a promising phytochemical with well-documented anticancer, anti-inflammatory, and metabolic regulatory activities.[1] Its ability to modulate multiple, critical signaling pathways such as c-Met/STAT3, NF-κB, and AMPK/mTOR underscores its potential as a lead compound for the development of novel therapeutics.[1][2] Future research should focus on validating its efficacy and safety in more complex preclinical models and human clinical trials to fully realize its therapeutic potential in managing cancer, diabetes, and inflammatory diseases.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Momordicine-I, a bitter melon bioactive metabolite, displays anti-tumo" by Subhayan Sur, Robert Steele et al. [collections.uhsp.edu]

- 4. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Momordicine I: Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicine I, a cucurbitane-type triterpenoid first identified in 1984, is a prominent bioactive compound isolated from the traditional medicinal plant, Momordica charantia, commonly known as bitter melon.[1] This technical guide provides a comprehensive overview of the discovery, origin, and chemical properties of this compound. It further delves into its diverse pharmacological activities, including anticancer, anti-inflammatory, and antihyperglycemic effects, supported by quantitative data and detailed experimental methodologies. The guide also elucidates the molecular mechanisms of action, focusing on key signaling pathways modulated by this compound, and provides visual representations of these pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Origin

This compound was first isolated and characterized in 1984 from the leaves and vines of Momordica charantia L.[1] This plant, a member of the Cucurbitaceae family, is a tropical and subtropical vine widely cultivated in Asia, Africa, and the Caribbean for its edible fruit and traditional medicinal uses.[1] this compound is one of the key compounds responsible for the characteristic bitter taste of the plant and is considered a significant contributor to its therapeutic properties.[2] It can be extracted from various parts of the plant, including the stems, leaves, and fruits.[3]

Chemical Properties

This compound is a white crystalline solid with the molecular formula C₃₀H₄₈O₄. It belongs to the class of cucurbitane-type triterpenoids.

| Property | Value | Reference |

| IUPAC Name | (1S,2S,5R,7R,8R,9S,10R,13R,14R,16R)-7-hydroxy-16-[(2R)-2-hydroxy-6-methyl-6-hepten-2-yl]-4,4,9,13,14-pentamethyl-2,5-dioxatetracyclo[8.7.0.0¹,⁷.0¹¹,¹⁵]heptadecan-6-one | ChemSpider |

| Molecular Formula | C₃₀H₄₈O₄ | [4] |

| Molar Mass | 472.7 g/mol | |

| Melting Point | 125-128 °C | |

| Solubility | Insoluble in water, soluble in methanol and dichloromethane. |

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against various cancer cell lines in a dose-dependent manner.[4][5]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) | Reference |

| Cal27 | Head and Neck Cancer | 7 | 48 | [4] |

| JHU029 | Head and Neck Cancer | 6.5 | 48 | [4] |

| JHU022 | Head and Neck Cancer | 17 | 48 | [4] |

| 4T1 | Triple-Negative Breast Cancer | 5 | 72 | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 10 | 72 | [5] |

Anti-inflammatory Activity

This compound and related cucurbitane-type triterpenoids from Momordica charantia have shown significant anti-inflammatory properties. While specific IC₅₀ values for this compound are not consistently reported across all inflammatory markers, studies on related compounds and extracts provide valuable insights. For instance, various cucurbitane-type triterpenoids from M. charantia have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO).[6] this compound itself has been observed to reduce the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner.[3]

| Assay | Model | Effect | Concentration/IC₅₀ | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition | IC₅₀ values of 11.3–29.1 μM for various cucurbitane-type triterpenoids | [6] |

| TNF-α Production | LPS-stimulated bone marrow-derived dendritic cells | Inhibition | IC₅₀ values of 0.033–4.357 μM for various cucurbitane-type triterpenoids | [6] |

| iNOS Expression | LPS-stimulated RAW 264.7 macrophages | Inhibition | Dose-dependent inhibition by this compound | [3] |

Antihyperglycemic Activity

| Assay | Model | Effect | Concentration/IC₅₀ | Reference |

| α-Glucosidase Inhibition | in vitro | Hexane fruit flesh extract of M. balsamina showed an IC₅₀ of 16.79 µg/ml | 16.79 µg/ml | [8][9] |

| Glucose Uptake | L6 myotubes | Stimulation | Not specified for this compound | [1] |

| High-glucose-induced cell proliferation | Rat cardiac fibroblasts | Inhibition | 0.3 and 1 μM | [10] |

Experimental Protocols

Isolation of this compound from Momordica charantia Leaves

This protocol describes a general method for the isolation and purification of this compound.

Methodology:

-

Extraction: Air-dried and powdered leaves of Momordica charantia are extracted with dichloromethane at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude dichloromethane extract.

-

Fractionation: The crude extract is subjected to reverse phase column chromatography on a C18 column. A gradient elution is performed using a methanol/water solvent system, starting from a low to a high concentration of methanol.

-

Purification: The fractions exhibiting biological activity are collected and further purified by recrystallization from a suitable solvent, such as chloroform, to yield pure, white crystalline this compound.

Western Blot Analysis for c-Met/STAT3 Signaling

This protocol outlines the general steps for assessing the effect of this compound on protein expression in signaling pathways.

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured to a suitable confluency and then treated with varying concentrations of this compound for specific durations.

-

Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., c-Met, phospho-STAT3, total STAT3). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

c-Met/STAT3 Signaling Pathway (Anticancer)

This compound has been shown to inhibit the c-Met/STAT3 signaling pathway, which is often aberrantly activated in cancer, promoting cell proliferation, survival, and metastasis.[4]

By inhibiting the c-Met receptor, this compound prevents the phosphorylation and subsequent activation of STAT3. This, in turn, blocks the translocation of p-STAT3 to the nucleus, leading to the downregulation of target genes involved in cell proliferation and survival, such as c-Myc, Cyclin D1, and Survivin.[4]

AMPK Signaling Pathway (Antihyperglycemic)

This compound activates the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[1]

Activation of AMPK by this compound promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby enhancing glucose uptake into cells.[1] Additionally, activated AMPK inhibits hepatic gluconeogenesis, contributing to the overall antihyperglycemic effect.

NF-κB Signaling Pathway (Anti-inflammatory)

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of the inflammatory response.[1][3]

By inhibiting the IκB kinase (IKK) complex, this compound prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as iNOS, TNF-α, and IL-6.[3]

Nrf2/HO-1 Signaling Pathway (Antioxidant)

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the cellular antioxidant response.[10][11]

This compound promotes the dissociation of Nrf2 from its cytoplasmic inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their increased expression and enhanced cellular protection against oxidative stress.[10][11]

Conclusion

This compound, a key bioactive constituent of Momordica charantia, has emerged as a promising natural compound with multifaceted therapeutic potential. Its well-documented anticancer, anti-inflammatory, and antihyperglycemic activities, mediated through the modulation of critical signaling pathways, underscore its significance in drug discovery and development. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and scientists exploring its therapeutic applications. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for potential clinical use.

References

- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling and cheminformatics bioprospection of curcurbitacin I and momordin Ic from Momordica balsamina on α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Momordicine I: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Momordicine I is a cucurbitane-type triterpenoid, a bioactive compound first identified in the leaves and vines of Momordica charantia (bitter melon) in 1984.[1] This natural product has garnered significant scientific interest due to its diverse and potent pharmacological activities. As a member of the triterpenoid class of compounds, this compound possesses a complex tetracyclic structure that is fundamental to its biological functions.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a white crystalline solid.[1][2] Its chemical structure is characterized by a cucurbitane skeleton, which is a tetracyclic triterpene backbone with various functional groups attached.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₈O₄ | [1][3][4] |

| Molecular Weight | 472.71 g/mol | [1][3][4] |

| IUPAC Name | (3S, 7S, 8S, 9R, 10R, 13R, 14S, 17R)-3,7-dihydroxy-17-(4-hydroxy-6-methylhept-5-en-2-yl)-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | [1][2] |

| CAS Number | 91590-76-0 | [4] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 125–128 °C | [5] |

| Solubility | Insoluble in water, soluble in methanol and DMSO. | [5][6] |

| Purity | >98% (commercially available) | [6] |

Biological and Pharmacological Properties

This compound exhibits a wide range of biological activities, making it a promising candidate for the development of new therapeutic agents. Its primary pharmacological effects include anti-diabetic, anti-inflammatory, and anti-cancer activities.[1][7]

Table 2: Summary of Biological Activities of this compound

| Activity | Description | Mechanism(s) of Action | Source(s) |

| Anti-diabetic | Exhibits strong antihyperglycemic activity. | Enhances insulin secretion, improves glucose uptake in peripheral tissues, and activates the AMP-activated protein kinase (AMPK) pathway.[1] | [1] |

| Anti-inflammatory | Possesses anti-inflammatory effects. | Inhibits inducible nitric oxide synthase (iNOS), downregulates proinflammatory cytokines, and inhibits the nuclear factor kappa-light-chain enhancer of activated B-cell (NF-κB) signaling pathway.[1] | [1] |

| Anti-cancer | Demonstrates cytotoxic effects on various cancer cell lines, including head and neck cancer. | Induces apoptosis by activating caspases and promoting the release of cytochrome c. Downregulates the c-Met/STAT3 signaling pathway, leading to inhibition of cancer cell proliferation. Disrupts mitochondrial oxidative phosphorylation in glioma cells.[1][2][8] | [1][2][8] |

| Cardioprotective | Shows protective effects against cardiac complications associated with diabetes. | Inhibits high-glucose-induced proliferation and collagen synthesis in rat cardiac fibroblasts.[1] | [1] |

| Antihypertensive, Antihypertrophic, Antifibrotic, and Antioxidative | Exhibits these properties, contributing to its potential in managing cardiovascular diseases. | Modulates nitric oxide, angiotensin-converting enzymes, and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway.[7][9] | [7][9] |

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

c-Met/STAT3 Signaling Pathway in Head and Neck Cancer

One of the well-documented mechanisms of this compound's anti-cancer activity is its ability to inhibit the c-Met signaling pathway. In head and neck cancer (HNC), this compound has been shown to inhibit c-Met and its downstream signaling molecules, including STAT3, c-Myc, survivin, and cyclin D1.[2][8] This inhibition leads to a reduction in HNC cell viability and tumor growth.[8]

Caption: this compound inhibits the c-Met/STAT3 signaling pathway in head and neck cancer.

Experimental Protocols

This section outlines general methodologies for the extraction, isolation, and biological evaluation of this compound, based on published literature.

Extraction and Isolation of this compound

This compound can be extracted from the fresh or dried leaves and vines of Momordica charantia.

Workflow for Extraction and Isolation

Caption: General workflow for the extraction and isolation of this compound.

A general procedure involves the following steps:

-

Preparation of Plant Material: The leaves and vines of Momordica charantia are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or dichloromethane, at room temperature for an extended period.[5]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the different components.

-

Purification: Fractions containing this compound are identified (e.g., by thin-layer chromatography), combined, and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

In Vitro Cytotoxicity Assay

The cytotoxic effect of this compound on cancer cell lines can be determined using a variety of assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., Cal27, JHU029, JHU022 for head and neck cancer) and a control of normal oral keratinocytes are cultured in appropriate media and conditions.[2][8]

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (dissolved in DMSO) for a specified period (e.g., 48 hours).[6][8]

-

MTT Assay: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to analyze the expression levels of proteins involved in signaling pathways affected by this compound.

Methodology:

-

Cell Lysis: Cells treated with this compound are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., c-Met, p-STAT3, STAT3, c-Myc, survivin, cyclin D1, and a loading control like actin).[2][8] This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities can be quantified to determine the relative protein expression levels.

In Vivo Tumorigenicity Assay

The anti-tumor activity of this compound in vivo can be assessed using xenograft models in mice.

Methodology:

-

Tumor Cell Implantation: Human cancer cells (e.g., HNC cells) are injected subcutaneously into immunodeficient mice (e.g., nude mice).[8][10]

-

Treatment: Once tumors are established, the mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.[6]

-

Monitoring: Tumor growth is monitored regularly by measuring the tumor volume. The body weight of the mice is also recorded to assess toxicity.[6]

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and can be used for further analysis (e.g., Western blot or immunohistochemistry) to examine the in vivo effects of this compound on signaling pathways.[6][10]

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic disorders makes it a valuable lead compound for drug discovery and development. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential and to establish its safety and efficacy in humans.[7] The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacological properties of this intriguing molecule.

References

- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. medkoo.com [medkoo.com]

- 5. Momordicin I - Wikipedia [en.wikipedia.org]

- 6. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Momordicine I: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicine I, a cucurbane-type triterpenoid isolated from Momordica charantia (bitter melon), has emerged as a promising natural compound with significant anti-inflammatory properties. Preclinical studies have demonstrated its ability to modulate key inflammatory signaling pathways, thereby reducing the expression of pro-inflammatory mediators. This technical guide provides an in-depth analysis of the anti-inflammatory effects of this compound, presenting quantitative data from various studies, detailing experimental protocols, and visualizing the underlying molecular mechanisms through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Chronic inflammation is a critical underlying factor in the pathogenesis of numerous diseases, including cardiovascular disorders, metabolic syndrome, cancer, and neurodegenerative conditions.[1] The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a major focus of pharmaceutical research. This compound, a bioactive metabolite from bitter melon, has garnered attention for its diverse pharmacological activities, including antihypertensive, antioxidative, and anti-cancer effects.[2][3][4] This whitepaper specifically elucidates the anti-inflammatory mechanisms of this compound, providing a technical overview for the scientific community.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its efficacy across different experimental models and inflammatory markers.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 10 µM | iNOS Expression | Significant suppression | [5] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-6 | Reduction in expression | [1] |

| Rat Cardiac Fibroblasts | High Glucose (25 mM) | 0.1, 0.3, 1 µM | Cell Proliferation | Dose-dependent inhibition | [6] |

| Rat Cardiac Fibroblasts | High Glucose (25 mM) | 0.1, 0.3, 1 µM | Collagen Synthesis | Dose-dependent inhibition | [6] |

| Rat H9c2 Cardiomyocytes | Isoproterenol (ISO) | 12.5 µg/mL | Cardiomyocyte Hypertrophy | Alleviation | [1] |

| Head and Neck Cancer Cells (JHU022, JHU029, Cal27) | - | 10 µg/mL, 20 µg/mL | c-Met/STAT3 Signaling | Inhibition | [7] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Condition | This compound Dosage | Measured Parameter | Result | Reference |

| Nude Mice | Head and Neck Cancer Xenograft | Not specified | Tumor Growth | Reduction | [7] |

| Male C57Bl/6 Mice | - | Not specified | Pharmacokinetics | Favorable profile, non-toxic | [7] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways. These include the NF-κB, Nrf2/HO-1, and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] this compound has been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][8] It is proposed that this compound and its isomer inhibit the TLR4/MyD88/IKK/NF-κB signaling cascade.[1]

References

- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Anticancer Potential of Momordicine I: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has emerged as a promising natural compound with significant anticancer properties. This technical guide provides an in-depth analysis of the core mechanisms underlying the anticancer effects of this compound, supported by quantitative data from preclinical studies. It details the experimental protocols for key assays and visualizes the intricate signaling pathways and experimental workflows. The evidence presented herein underscores the potential of this compound as a therapeutic agent in oncology, warranting further investigation and development.

Introduction

Momordica charantia, commonly known as bitter melon, has a long history in traditional medicine for treating various ailments. Modern phytochemical research has identified this compound as one of its key bioactive constituents.[1] This triterpenoid has demonstrated a range of pharmacological activities, including anti-inflammatory, antihyperglycemic, and notably, anticancer effects.[2] Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including those of the head and neck, glioma, and triple-negative breast cancer.[3][4][5] Its multifaceted mechanism of action involves the modulation of critical cellular signaling pathways, metabolic reprogramming, and the induction of programmed cell death.[2][4] This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current knowledge on the anticancer properties of this compound.

Quantitative Data Summary

The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cancer Cell Line | Assay Type | Incubation Time (hours) | IC50 Value | Reference |

| Cal27 (Head and Neck) | Cytotoxicity Assay | 48 | 7 µg/mL | [6] |

| JHU029 (Head and Neck) | Cytotoxicity Assay | 48 | 6.5 µg/mL | [6] |

| JHU022 (Head and Neck) | Cytotoxicity Assay | 48 | 17 µg/mL | [6] |

| LN229 (Glioma) | Apoptosis Assay | 48 | 6-10 µM (induced 7.40% to 54.04% apoptosis) | [7] |

| GBM8401 (Glioma) | Apoptosis Assay | 48 | 6-10 µM (induced 5.22% to 72.82% apoptosis) | [7] |

| SL-1 (Spodoptera litura ovary) | Cell Proliferation | 24 | 8.35 µg/mL | [8] |

| SL-1 (Spodoptera litura ovary) | Cell Proliferation | 36 | 6.11 µg/mL | [8] |

| SL-1 (Spodoptera litura ovary) | Cell Proliferation | 48 | 4.93 µg/mL | [8] |

Table 2: In Vivo Antitumor Activity of this compound

| Cancer Model | Animal Model | Treatment Dose | Treatment Duration | Outcome | Reference |

| Head and Neck Cancer (HNC) | Nude Mice (Xenograft) | 30 mg/kg/mouse (IP) | Daily | Reduced tumor growth | [9] |

| Head and Neck Cancer (HNC) | C57BL/6 Mice (Orthotopic) | 30 mg/kg/mouse | Not Specified | Reduced tumor volume | [4] |

Core Mechanisms of Anticancer Activity

This compound exerts its anticancer effects through a multi-pronged approach, primarily by modulating key signaling pathways that govern cell proliferation, survival, and metabolism.

Inhibition of c-Met/STAT3 Signaling Pathway

A primary mechanism of this compound is the targeting of the c-mesenchymal-epithelial transition factor (c-Met) signaling pathway.[2] Overactivation of c-Met is implicated in the progression and metastasis of various cancers. This compound inhibits c-Met, leading to the inactivation of its downstream effector, the Signal Transducer and Activator of Transcription 3 (STAT3).[3] This disruption of the c-Met/STAT3 axis results in the downregulation of several pro-survival and pro-proliferative proteins, including c-Myc, survivin, and cyclin D1.[9][10]

Caption: this compound inhibits the c-Met/STAT3 signaling pathway.

Modulation of Metabolic Pathways

Cancer cells exhibit altered metabolism, characterized by increased glycolysis and de novo lipogenesis to support rapid proliferation.[4] this compound has been shown to reprogram these metabolic pathways in cancer cells.

-

Inhibition of Glycolysis: this compound significantly reduces the expression of key glycolytic enzymes, including GLUT-1 (SLC2A1), Hexokinase 1 (HK1), Phosphofructokinase (PFKP), Pyruvate Kinase M (PKM), and Lactate Dehydrogenase A (LDHA).[11] This leads to a reduction in lactate production, indicating a suppression of glycolysis.[4]

-

Inhibition of Lipogenesis: The compound also downregulates the expression of essential enzymes in de novo lipogenesis, such as ATP Citrate Lyase (ACLY), Acetyl-CoA Carboxylase 1 (ACC1), Fatty Acid Synthase (FASN), and Sterol Regulatory Element-Binding Protein 1 (SREBP1).[4][11]

Induction of Apoptosis and Autophagy

This compound effectively induces programmed cell death in cancer cells. It promotes apoptosis by activating caspases and facilitating the release of cytochrome c from the mitochondria.[2] In glioma cells, this compound disrupts mitochondrial oxidative phosphorylation, leading to decreased ATP production and subsequent cell death.[2] Furthermore, it has been observed to induce autophagy and activate AMP-activated protein kinase (AMPK) while inhibiting the mTOR and Akt signaling pathways, which are crucial for cell survival.[4]

Caption: this compound induces apoptosis and autophagy.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments used to evaluate the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT-based)

This protocol is adapted from studies evaluating the dose-dependent effects of this compound on cancer cell viability.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Momordicine I: A Novel Cardioprotective Agent - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has emerged as a promising natural compound with significant therapeutic potential for cardiovascular diseases.[1][2][3] Preclinical investigations have robustly demonstrated its multifaceted cardioprotective effects, including antihypertensive, anti-inflammatory, antioxidant, antihypertrophic, and antifibrotic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's cardiovascular benefits, focusing on its mechanisms of action, supported by quantitative data from key preclinical studies and detailed experimental methodologies. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent in cardiology.

Core Cardiovascular Protective Mechanisms

This compound exerts its cardiovascular benefits through the modulation of multiple signaling pathways. Its primary mechanisms of action are centered around reducing inflammation, oxidative stress, cardiac hypertrophy, and fibrosis, as well as promoting vasodilation.[1][2][4]

Anti-inflammatory Effects

Chronic inflammation is a key contributor to the pathogenesis of cardiovascular diseases.[4] this compound has been shown to exhibit potent anti-inflammatory effects by inhibiting key inflammatory pathways.[1][2][4]

-

Inhibition of Pro-inflammatory Cytokines: this compound reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1]

-

Suppression of NF-κB Activation: It inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical protein complex that regulates the transcription of inflammatory genes.[3][4]

-

Modulation of c-Met/STAT3 Pathway: this compound has been found to suppress the c-Met/STAT3 signaling pathway, which is implicated in inflammatory responses.[2]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, plays a crucial role in endothelial dysfunction and the development of atherosclerosis.[3][4] this compound demonstrates significant antioxidant activity.[3][4]

-

Neutralization of Reactive Oxygen Species (ROS): It directly neutralizes harmful ROS, thereby protecting vascular cells from oxidative damage.[3][4]

-

Activation of the Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, a key regulator of the cellular antioxidant response.[4][5]

Antihypertensive Effects

Hypertension is a major risk factor for various cardiovascular complications. This compound contributes to blood pressure reduction through vasodilation.[4]

-

Modulation of Nitric Oxide (NO) Production: It modulates the production of nitric oxide, a potent vasodilator that helps to relax and expand blood vessels, leading to reduced blood pressure.[1][4]

-

Inhibition of Angiotensin-Converting Enzyme (ACE): this compound may also regulate blood pressure by inhibiting ACE, a key enzyme in the renin-angiotensin system.[4]

Anti-hypertrophic and Anti-fibrotic Activity

Cardiac hypertrophy and fibrosis are pathological changes that can lead to heart failure. This compound has shown potential in mitigating these conditions.[1]

-

Suppression of Cardiac Hypertrophy: It has been demonstrated to alleviate isoproterenol-induced cardiomyocyte hypertrophy in rats by suppressing the expression of PLA2G6 and DGK-ζ enzymes.[1][3]

-

Inhibition of Cardiac Fibrosis: this compound reduces high-glucose-induced proliferation and collagen synthesis in rat cardiac fibroblasts, key processes in the development of cardiac fibrosis.[1][3][5] This is achieved, in part, by inhibiting the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on this compound.

Table 1: In Vitro Effects of this compound on Cardiac Fibroblasts

| Parameter | Cell Line | Treatment Condition | This compound Concentration | Observed Effect | Reference |

| Cell Proliferation | Rat Cardiac Fibroblasts | High-Glucose (25 mM) | 0.3 and 1 µM | Abolished high-glucose-induced proliferation | [6] |

| Collagen Synthesis | Rat Cardiac Fibroblasts | High-Glucose (25 mM) | 0.3 and 1 µM | Abolished high-glucose-induced collagen synthesis | [6] |

| ROS Formation | Rat Cardiac Fibroblasts | High-Glucose | Not specified | Inhibited | [6] |

| TGF-β1 Production | Rat Cardiac Fibroblasts | High-Glucose | Not specified | Inhibited | [6] |

| Smad2/3 Phosphorylation | Rat Cardiac Fibroblasts | High-Glucose | 1 µM | Significantly suppressed | [7] |

| Nrf2 Translocation | Rat Cardiac Fibroblasts | Normal and High-Glucose | 1 µM | Increased | [7] |

| HO-1 Protein Expression | Rat Cardiac Fibroblasts | Normal and High-Glucose | 1 µM | Increased | [7] |

Table 2: In Vivo Effects of this compound

| Parameter | Animal Model | Treatment Condition | This compound Dosage | Observed Effect | Reference |

| Cardiomyocyte Hypertrophy | Isoproterenol-induced rats | Not specified | 12.5 µM (in vitro) | Alleviated hypertrophy by suppressing PLA2G6 and DGK-ζ | [5] |

Experimental Protocols

This section details the methodologies employed in a key study investigating the effects of this compound on cardiac fibroblasts.

Inhibition of High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts

-

Cell Culture: Rat cardiac fibroblasts were cultured in a high-glucose (25 mM) medium to mimic diabetic conditions.[6]

-

Treatment: Cells were pretreated with this compound (0.3 and 1 µM) before being subjected to the high-glucose medium.[6]

-

Assessment of Proliferation and Collagen Synthesis: Changes in cell proliferation and collagen synthesis were measured to determine the effect of this compound.[6]

-

Mechanistic Studies:

-

Oxidative Stress: The impact of this compound on reactive oxygen species (ROS) formation was assessed.[6]

-

Signaling Pathways: The study investigated the effect of this compound on the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), TGF-β1 production, and Smad2/3 phosphorylation.[6]

-

Nrf2 Inhibition: To confirm the role of Nrf2, a selective inhibitor (brusatol) or Nrf2 siRNA was used to observe if the protective effects of this compound were abolished.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Caption: Key signaling pathways modulated by this compound.

Caption: A generalized experimental workflow.

Future Directions and Conclusion

Preclinical evidence strongly supports the therapeutic potential of this compound in the management of cardiovascular diseases.[1][2][3] Its ability to target multiple pathological pathways, including inflammation, oxidative stress, hypertrophy, and fibrosis, makes it an attractive candidate for further development.[1][2] However, it is crucial to acknowledge that the current data is derived from in vitro and in vivo animal studies.[4]

Future research should focus on:

-

Clinical Trials: Validating the efficacy and safety of this compound in human subjects is the next critical step.[2]

-

Pharmacokinetics: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is necessary.[2]

-

Mechanism Elucidation: Further studies are needed to fully elucidate the precise molecular mechanisms underlying its cardioprotective effects.[2]

References

- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms [mdpi.com]

- 2. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taiwanese Study Reveals Heart Health Benefits of the Phytochemical this compound from Bitter Melon - Thailand Medical News [thailandmedical.news]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Momordicine I in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicine I, a cucurbitane-type triterpenoid found in Momordica charantia (bitter melon), has garnered significant scientific interest for its potent antihyperglycemic properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in glucose metabolism, focusing on its molecular mechanisms of action. Drawing from preclinical studies, this document details the signaling pathways modulated by this compound, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate its effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of diabetology, pharmacology, and drug development.

Introduction

Momordica charantia, commonly known as bitter melon, has a long history of use in traditional medicine for the management of diabetes.[1][2] Among its various bioactive constituents, this compound has emerged as a promising candidate for diabetes management due to its strong antihyperglycemic activity.[1][3] This triterpenoid exerts its effects through multiple mechanisms, including the enhancement of insulin secretion, improvement of glucose uptake in peripheral tissues, and modulation of key signaling pathways involved in glucose homeostasis.[1][4]

Mechanism of Action: Modulation of Key Signaling Pathways

The primary mechanism by which this compound exerts its antihyperglycemic effect is through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][4] AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis.[1][4]

The AMPK Signaling Pathway

Activation of AMPK by this compound initiates a cascade of downstream events that collectively contribute to improved glucose metabolism.[1][4][5] This includes the stimulation of glucose transporter type 4 (GLUT4) translocation to the cell membrane, which facilitates glucose uptake into skeletal muscle and adipose tissue.[1][4][6] Furthermore, AMPK activation leads to the inhibition of hepatic gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, thereby reducing endogenous glucose production.[1][4] Some studies also suggest that this compound and other triterpenoids from bitter melon can increase the expression of PPAR-γ in white adipose tissue, further contributing to improved insulin sensitivity.[1][4]

The signaling cascade initiated by this compound can be visualized as follows:

Insulin Signaling Pathway

This compound also modulates insulin signaling pathways to enhance glucose uptake.[1][4] While the precise interactions are still under investigation, it is proposed that this compound may act synergistically with insulin to improve cellular glucose utilization. Some studies on Momordica charantia extracts have shown an enhancement of insulin-stimulated IRS-1 tyrosine phosphorylation, a key step in the insulin signaling cascade.[7]

Quantitative Data on the Effects of this compound

The following table summarizes the quantitative effects of this compound on various parameters of glucose metabolism as reported in preclinical studies.

| Experimental Model | Parameter Measured | This compound Concentration/Dosage | Treatment Duration | Observed Effect | Source |

| Rat Cardiac Fibroblasts | High-glucose-induced cell proliferation | 0.3 and 1 µM | 24 hours | Abolished the proliferative effects of high glucose. | [8] |

| Rat Cardiac Fibroblasts | High-glucose-induced collagen synthesis | 0.3 and 1 µM | 24 hours | Abolished the effects of high glucose on collagen synthesis. | [8] |

| Rat Cardiac Fibroblasts | High-glucose-induced ROS production | 0.1-1 µM | Not Specified | Suppressed ROS production. | [3][4] |

| Isoproterenol-induced Cardiomyocyte Hypertrophy | Expression of PLA2G6 and DGK-ζ | 12.5 µM | Not Specified | Suppressed the expression of these key enzymes. | [3] |

| Head and Neck Cancer (HNC) Cells (Cal27 and JHU22) | mRNA expression of SLC2A1 (GLUT-1) and HK1 | Not Specified | 30 hours | Significantly downregulated expression. | [5] |

| Head and Neck Cancer (HNC) Cells | mRNA expression of PDK3 | Not Specified | 30 hours | Decreased mRNA levels. | [5] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to investigate the effects of this compound on glucose metabolism.

Cell Culture and Treatment

-

Cell Lines: Rat cardiac fibroblasts are commonly used to study the effects of high glucose on cellular processes.[8] For cancer metabolism studies, human head and neck cancer cell lines such as Cal27 and JHU22 have been utilized.[5]

-

Culture Conditions: Cells are typically cultured in a standard medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

High-Glucose Model: To mimic hyperglycemic conditions, cells are often cultured in a high-glucose medium (e.g., 25 mM glucose).[8]

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0.1 µM to 10 µM) for specific durations (e.g., 24-30 hours).[3][5][8]

Key Experimental Assays

A general workflow for in vitro investigation of this compound's effects is depicted below:

References

- 1. Therapeutic Potential of this compound from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. Inhibitory Effects of this compound on High-Glucose-Induced Cell Proliferation and Collagen Synthesis in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

pharmacokinetic profile of Momordicine I

An In-Depth Technical Guide to the Pharmacokinetic Profile of Momordicine I

Introduction

This compound is a cucurbitane-type triterpenoid and a significant bioactive secondary metabolite found in the bitter melon (Momordica charantia). This plant is cultivated in tropical and subtropical regions and is known for its nutritional and medicinal properties. This compound, along with other related compounds in bitter melon, is believed to be responsible for many of the plant's biological activities. Research has shown that this compound possesses various pharmacological properties, including anti-cancer, anti-diabetic, and anti-inflammatory effects. Its potential as a therapeutic agent has led to investigations into its pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic Profile

A study involving C57Bl/6 male mice was conducted to evaluate the following a single 20 mg/kg dose administered either intraperitoneally (IP) or orally (PO). The results indicated rapid absorption of this compound through both routes of administration.

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters from this study are summarized in the table below.

| Parameter | Intraperitoneal (IP) Administration (20 mg/kg) | Oral (PO) Administration (20 mg/kg) |

| Tmax (h) | 1 | 1 |

| Cmax (µM) | 18 | 0.5 |

| T½ (h) | 0.9 | 2 |

| AUClast (hµM) | 48.7 ± 11.2 | 1.9 ± 0.6 |

| AUCINF_obs (hµM) | 49.3 ± 11.2 | 2.5 ± 0.6 |

| AUC (%Extrap) | 1.3 ± 0.4 | 22.8 ± 3.4 |

| Cl_obs (L/h/kg) | 0.8 ± 0.2 | 16.3 ± 4.1 |

Data presented as mean ± standard deviation. Abbreviations: Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; T½: Elimination half-life; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCINF_obs: Area under the concentration-time curve extrapolated to infinity; AUC (%Extrap): Percentage of AUC extrapolated; Cl_obs: Apparent total body clearance.

Experimental Protocols

The pharmacokinetic data presented above was obtained through a detailed experimental protocol designed to assess the behavior of this compound in vivo.

Animal Studies

-

Species: C57Bl/6 male mice.

-

Groups: The mice were divided into two groups: an intraperitoneal (IP) injection group and an oral gavage (PO) group, with three mice in each group (n=3).

-

Dosing: A single dose of 20 mg/kg of this compound was administered to each mouse. The selection of this dose was based on previous publications.

-

Sample Collection: Blood samples were collected at various time points following administration to determine the plasma concentration of this compound over time.

Analytical Method

-

Technique: Liquid chromatography coupled to high-resolution electrospray ionization mass spectrometry (LC-HRESIMS) was utilized for the identification and quantification of this compound in plasma samples. This method allows for sensitive and specific measurement of the compound in biological matrices.

Mechanism of Action and Relevant Signaling Pathway

Mechanistic studies have revealed that this compound exerts its anti-cancer effects, particularly in head and neck cancer, by inhibiting the c-Met signaling pathway and its downstream targets. This inhibition leads to the inactivation of STAT3, which in turn downregulates the expression of proteins involved in cell proliferation and survival, such as c-Myc, survivin, and cyclin D1.

Caption: Signaling pathway of this compound in the inhibition of c-Met and downstream targets.

Experimental Workflow for Pharmacokinetic Analysis

The process of determining the pharmacokinetic profile of a compound like this compound involves a systematic workflow, from compound administration to data analysis.

Momordicine I: An In-Depth Technical Guide to Absorption, Bioavailability, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordicine I, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has garnered significant scientific interest for its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties. Understanding the absorption, bioavailability, and underlying cellular mechanisms of this bioactive compound is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound's pharmacokinetics and its interactions with key signaling pathways. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of complex biological processes to support further research and drug development efforts.

Pharmacokinetics: Absorption and Bioavailability

The oral bioavailability of this compound is a critical determinant of its potential therapeutic efficacy. Studies have been conducted to elucidate its pharmacokinetic profile, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Pharmacokinetic Data

An in vivo study in male C57Bl/6 mice has provided key quantitative data on the pharmacokinetics of this compound following both oral (PO) and intraperitoneal (IP) administration. The results are summarized in the table below.

| Parameter | Oral Administration (20 mg/kg) | Intraperitoneal Administration (20 mg/kg) |

| Cmax (µM) | 0.5 | 18 |

| Tmax (h) | 1 | 1 |

| Elimination Half-life (h) | 2 | 0.9 |

| AUC (µM*h) | Not Reported | Not Reported |

| Data from a study in C57Bl/6 male mice.[1] |

These data indicate that this compound is rapidly absorbed after both oral and intraperitoneal administration, with peak plasma concentrations reached within one hour.[1] However, the significantly lower Cmax following oral administration suggests a lower bioavailability compared to the intraperitoneal route, which may be attributed to factors such as first-pass metabolism or incomplete absorption from the gastrointestinal tract.

Experimental Protocols for Pharmacokinetic Analysis

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the methodology used to determine the pharmacokinetic profile of this compound in a murine model.[1]

2.1.1. Animal Model

-

Species: Mouse

-

Strain: C57Bl/6

-

Sex: Male

2.1.2. Drug Administration

-

Formulation: this compound dissolved in a suitable vehicle.

-

Dose: 20 mg/kg body weight.

-

Routes of Administration:

-

Oral gavage (PO)

-

Intraperitoneal injection (IP)

-

2.1.3. Sample Collection

-

Matrix: Blood plasma.

-

Time Points: Blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases.

2.1.4. Bioanalytical Method

-

Technique: Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS).[2]

-

Principle: This highly sensitive and specific technique is used to separate this compound from other plasma components and accurately quantify its concentration.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for determining the in vivo pharmacokinetics of this compound.

In Vitro Intestinal Permeability Assessment: Caco-2 Cell Monolayer Assay

The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium and is used to predict the oral absorption of drug candidates.[3][4][5] While a specific protocol for this compound is not detailed in the reviewed literature, a general methodology is described below.

2.2.1. Cell Culture

-

Cell Line: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.[6]

2.2.2. Monolayer Integrity

-

Measurement: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by evaluating the permeability of a paracellular marker like Lucifer yellow.[6]

2.2.3. Permeability Assay

-

Procedure: this compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time to determine the apparent permeability coefficient (Papp) for A-to-B transport. To investigate the potential for active efflux, the transport from the basolateral to the apical side (B-to-A) is also measured.

-

Analysis: The concentration of this compound in the receiver compartment is quantified using a sensitive analytical method such as LC-MS/MS.[5]

Workflow for Caco-2 Cell Permeability Assay

Caption: General workflow for assessing the intestinal permeability of this compound.

Modulation of Cellular Signaling Pathways

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

Inhibition of the c-Met/STAT3 Signaling Pathway

This compound has been shown to inhibit the c-Met signaling pathway, which is often aberrantly activated in cancer.[2]

3.1.1. Experimental Evidence

-

Methodology: The effect of this compound on the c-Met pathway is typically investigated using Western blot analysis in cancer cell lines.[1][7]

-

Key Findings: Treatment with this compound leads to a reduction in the expression of c-Met and the phosphorylation of its downstream effector, STAT3 (at Tyr-705).[7] This, in turn, downregulates the expression of STAT3 target genes involved in cell proliferation and survival, such as c-Myc, survivin, and cyclin D1.[1][7]

Inhibition of c-Met/STAT3 Signaling by this compound

Caption: this compound inhibits the c-Met/STAT3 signaling pathway.

Activation of the AMPK Signaling Pathway

This compound has been identified as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8]

3.2.1. Experimental Evidence

-

Methodology: The activation of AMPK by this compound is assessed by examining the phosphorylation status of AMPKα at Threonine 172 (pAMPKα Thr172) using Western blot analysis in relevant cell lines.[8]

-

Key Findings: this compound treatment leads to an increase in the phosphorylation of AMPK, indicating its activation.[8] This activation of AMPK can, in turn, inhibit the mTOR signaling pathway, which is involved in cell growth and proliferation.[8]

Activation of AMPK Signaling by this compound

Caption: this compound activates the AMPK signaling pathway, leading to mTOR inhibition.

Modulation of the Nrf2/HO-1 Antioxidant Pathway

This compound has been shown to enhance the cellular antioxidant defense system through the activation of the Nrf2/HO-1 pathway.

3.3.1. Experimental Evidence

-